molecular formula C28H19N B14684619 N-(Anthracen-2-YL)anthracen-2-amine CAS No. 31689-21-1

N-(Anthracen-2-YL)anthracen-2-amine

Cat. No.: B14684619
CAS No.: 31689-21-1
M. Wt: 369.5 g/mol
InChI Key: RHVNHSIZQRJNAW-UHFFFAOYSA-N
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Description

N-(Anthracen-2-yl)anthracen-2-amine is an anthracene-based aromatic amine featuring two anthracene moieties linked via an amine group. This compound is synthesized through the reaction of anthracen-2-amine with formic acid under reflux conditions, yielding a mixture of syn- and anti-amide isomers (ratio 1:0.3) with a 90% isolated yield . Key spectroscopic data includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.46 (s, NH, syn-isomer), 8.51 (s, CHO), and 7.4–8.6 ppm (anthracene hydrogens) .
  • Molecular Weight: Calculated as 325.38 g/mol (C₂₈H₁₉N) .

The compound has shown promise in anticancer research, particularly in glioblastoma models, due to its ability to inhibit cancer cell viability. Current studies focus on optimizing its pharmacokinetic properties, including blood-brain barrier (BBB) penetration .

Properties

CAS No.

31689-21-1

Molecular Formula

C28H19N

Molecular Weight

369.5 g/mol

IUPAC Name

N-anthracen-2-ylanthracen-2-amine

InChI

InChI=1S/C28H19N/c1-3-7-21-15-25-17-27(11-9-23(25)13-19(21)5-1)29-28-12-10-24-14-20-6-2-4-8-22(20)16-26(24)18-28/h1-18,29H

InChI Key

RHVNHSIZQRJNAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)NC4=CC5=CC6=CC=CC=C6C=C5C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Anthracen-2-YL)anthracen-2-amine can be synthesized through a multi-step process involving the reaction of anthracene derivatives with amine groups. One common method involves the reaction of anthracene-2-carbaldehyde with an amine under specific conditions to form the desired compound. For instance, the reaction of anthracene-2-carbaldehyde with an amine in ethanol at elevated temperatures can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the efficient formation of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(Anthracen-2-YL)anthracen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a wide range of substituted anthracene compounds .

Scientific Research Applications

N-(Anthracen-2-YL)anthracen-2-amine has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(Anthracen-2-YL)anthracen-2-amine involves its interaction with various molecular targets and pathways. The compound’s photophysical properties, such as fluorescence, are attributed to its ability to undergo intramolecular charge transfer (ICT) and other electronic transitions. These properties enable it to interact with biological molecules and cellular components, making it useful for imaging and sensing applications .

Comparison with Similar Compounds

Comparison with Similar Anthracene Derivatives

Structural and Functional Analogues in Medicinal Chemistry

(a) N-(Anthracen-2-yl)-2-methyl-9H-purin-6-amine (Compound 12)
  • Structure: Combines anthracene with a methyl-substituted purine ring.
  • Synthesis: Reacts anthracen-2-amine with 2-methylpurine under ethanol reflux .
  • Key Data:
    • ¹H NMR (300 MHz, DMSO-d₆): δ 11.95 (NH), 8.85–7.43 ppm (aromatic protons), 2.79 (CH₃) .
    • Activity: Exhibits inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a malaria drug target .
Property N-(Anthracen-2-yl)anthracen-2-amine N-(Anthracen-2-yl)-2-methyl-9H-purin-6-amine
Molecular Weight 325.38 g/mol 326.1 g/mol (ESI-MS)
Biological Application Anticancer (glioblastoma) Antimalarial (PfDHODH inhibition)
Synthetic Yield 90% 80%
(b) N-(2-Anthryl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
  • Structure: Anthracene fused with a triazolopyrimidine heterocycle.
  • Key Data:
    • Molecular Formula: C₂₀H₁₅N₅.
    • Activity: Explored for bioisosteric replacements in antimalarial drug design .

Optoelectronic Materials

(a) DN-2-NPAA (N-(naphthalen-1-yl)-9,10-di(naphthalen-2-yl)-N-phenylanthracen-2-amine)
  • Application: Dopant in blue OLEDs, achieving 5.2 cd/A efficiency and 2.2% external quantum efficiency (EQE) .
  • Advantage: Enhanced charge transport due to extended π-conjugation from naphthalene substituents.
(b) X2 (Thiophene-Inserted Anthracene Derivative)
  • Structure: 5-(6,9,10-tris(5-(bis(4-methoxyphenyl)amino)thiophen-2-yl)anthracen-2-yl)-N,N-bis(4-methoxyphenyl)thiophen-2-amine.
  • Application: Hole-transporting material (HTM) in perovskite solar cells, improving device stability and efficiency .
Property DN-2-NPAA X2
Application OLED dopant Perovskite solar cell HTM
Efficiency 5.2 cd/A, 2.2% EQE Enhanced hole mobility
Structural Feature Naphthalene substituents Thiophene insertion

Heterocyclic Anthracene Derivatives

(a) 4-(Anthracen-9-yl)-6-(hexadecyloxy)-1,3,5-triazin-2-amine (AHTA)
  • Structure: Anthracene linked to a triazine ring with a hexadecyloxy chain.
  • Properties:
    • Exhibits intramolecular charge transfer (ICT) emission.
    • Forms H-aggregates in thin films due to hydrogen bonding .
(b) ZADN (2-(4-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole)
  • Application: Electron-transport layer (ETL) in OLEDs .
  • Advantage: High thermal stability and electron mobility.

Key Findings and Trends

Structural Modifications Dictate Applications:

  • Pharmaceuticals: Addition of purine/triazolopyrimidine rings enhances specificity for enzymatic targets (e.g., PfDHODH) .
  • Optoelectronics: Thiophene or naphthalene insertion improves charge transport in OLEDs and solar cells .

Synthetic Challenges:

  • Isomer control (syn/anti) in N-(Anthracen-2-yl)anthracen-2-amine requires precise reaction conditions .
  • Heterocyclic derivatives (e.g., AHTA) demand multi-step syntheses but offer tunable photophysical properties .

Performance Metrics:

  • Anticancer activity correlates with BBB permeability, a focus for N-(Anthracen-2-yl)anthracen-2-amine optimization .
  • OLED efficiency in DN-2-NPAA and ZADN highlights the role of substituent geometry in device performance .

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